molecular formula C10H9FO2 B15359660 5-Fluoro-7-methoxy-1-indanone

5-Fluoro-7-methoxy-1-indanone

Cat. No.: B15359660
M. Wt: 180.17 g/mol
InChI Key: GUTXDINEOFZTFT-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxy-1-indanone is a fluorinated and methoxylated derivative of indanone, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a fluorine atom at the 5-position and a methoxy group at the 7-position on the indanone core, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indanone derivatives.

  • Methoxylation: The methoxy group is introduced using methylation agents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale reactions, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: 5-Fluoro-7-methoxy-indanone-1-carboxylic acid

  • Reduction: 5-Fluoro-7-methoxy-indanol

  • Substitution: 5-Hydroxy-7-methoxy-1-indanone (after substitution of fluorine)

Scientific Research Applications

5-Fluoro-7-methoxy-1-indanone is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-7-methoxy-1-indanone exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 5-Fluoro-1-indanone: Lacks the methoxy group, leading to different reactivity and biological activity.

  • 5-Methoxy-1-indanone: Lacks the fluorine atom, resulting in distinct chemical properties.

  • 1-Indanone: The parent compound without any substituents.

Uniqueness: 5-Fluoro-7-methoxy-1-indanone is unique due to the presence of both fluorine and methoxy groups, which confer specific electronic and steric effects that influence its reactivity and biological activity. These substituents make it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

5-fluoro-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3

InChI Key

GUTXDINEOFZTFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC2)F

Origin of Product

United States

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